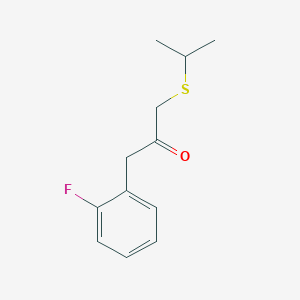

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one

Beschreibung

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one is a synthetic organic compound featuring a propan-2-one (acetone) backbone substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with an isopropylthio (S–CH(CH₃)₂) moiety. Its molecular formula is C₁₂H₁₃FOS, with a molar mass of 224.3 g/mol.

Eigenschaften

Molekularformel |

C12H15FOS |

|---|---|

Molekulargewicht |

226.31 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one |

InChI |

InChI=1S/C12H15FOS/c1-9(2)15-8-11(14)7-10-5-3-4-6-12(10)13/h3-6,9H,7-8H2,1-2H3 |

InChI-Schlüssel |

HEYGPOIHCXPNPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SCC(=O)CC1=CC=CC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and isopropyl mercaptan.

Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with isopropyl mercaptan in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-fluorophenyl)-3-(isopropylthio)propan-2-ol.

Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and isopropylthio group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Key Differences and Implications

- Substituent Effects: The 2-fluorophenyl group in the target compound contrasts with the 3-(methylthio)phenyl group in ’s analog. Fluorine’s electronegativity increases polarity and may enhance binding affinity in drug-receptor interactions compared to methylthio. In ’s compound, the 2,5-dimethylphenylsulfanyl group adds hydrophobicity and steric complexity, which could hinder crystallization compared to the simpler isopropylthio group.

Physical Properties :

- The polyfluorinated compound in exhibits a melting point of 65–67°C and a higher molar mass (415.3 g/mol ), reflecting the impact of fluorine’s strong intermolecular interactions (e.g., dipole-dipole forces).

- The Rf value of 0.68 () suggests moderate polarity, comparable to the target compound if similar chromatographic conditions are applied.

Synthetic Considerations :

- ’s method using Na₂CO₃ and MeCN for fluorinated ketone synthesis could be adapted for the target compound, though the isopropylthio group may require alternative thiolating agents.

- Impurity profiles in highlight the need for rigorous purification when synthesizing thioether-containing ketones, as byproducts like naphthalen-1-ol (Compound c) or fluorinated derivatives (Compound f) may arise.

Biologische Aktivität

Chemical Structure and Properties

The structural features of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one contribute to its biological activity. The presence of the fluorine atom and the isopropylthio group may facilitate interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C12H15FOS |

| Molecular Weight | 226.31 g/mol |

| Functional Groups | Ketone, Thioether |

| Structural Characteristics | Fluorinated phenyl, Isopropylthio |

Biological Activity Overview

While direct studies on the biological activity of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one are scarce, compounds with similar structures often exhibit significant pharmacological properties such as:

- Antimicrobial Activity : Organofluorine compounds have been noted for their antimicrobial properties, which may extend to this compound.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation.

- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes, which could be investigated further.

Case Studies and Research Findings

- Interaction Studies : Research indicates that compounds like 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one could be evaluated for their binding affinity with biological receptors or enzymes. Such studies are crucial for understanding the therapeutic potential and safety profiles of the compound .

-

Comparative Analysis with Similar Compounds :

- 1-(2-Fluorophenyl)propan-2-one : Lacks the isopropylthio moiety but retains a similar fluorophenyl structure.

- 1-(4-Fluorophenyl)-3-methylthiopropan-2-one : Exhibits different substitution patterns but shares a thioether linkage.

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-(2-Fluorophenyl)propan-2-one | Contains a fluorophenyl group | Lacks the isopropylthio moiety |

| 1-(4-Fluorophenyl)-3-methylthiopropan-2-one | Contains a methylthio group | Different substitution pattern on the phenyl ring |

| 1-(3-Fluorophenyl)-3-isopropylthiopropan-2-one | Contains a different fluorinated phenyl | Similar thiol structure but with positional differences |

Potential Therapeutic Applications

Given its structural characteristics, 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one could have applications in medicinal chemistry, particularly in developing new drugs targeting microbial infections or inflammatory diseases. The exploration of its interactions with biological systems will provide deeper insights into its usability.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.